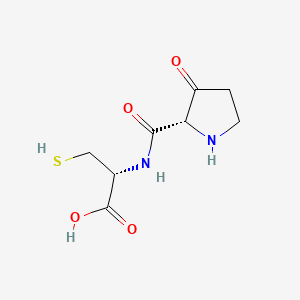

((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine: is a compound that combines the structural features of oxopyrrolidine and cysteine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine typically involves the reaction of oxopyrrolidine derivatives with L-cysteine. The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the compound. Techniques such as crystallization and chromatography are often employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions: ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are important in protein structure and function.

Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and beta-mercaptoethanol are frequently used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction will yield the free thiol form of the compound.

Applications De Recherche Scientifique

Chemistry: In chemistry, ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its role in protein folding and stability. The ability to form and break disulfide bonds is crucial in understanding protein structure and function.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its antioxidant properties make it a candidate for treating oxidative stress-related conditions.

Industry: Industrially, the compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mécanisme D'action

The mechanism of action of ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine involves its ability to form and break disulfide bonds. This property is crucial in maintaining the structural integrity of proteins. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparaison Avec Des Composés Similaires

L-Cysteine: A naturally occurring amino acid with similar thiol functionality.

N-Acetylcysteine: A derivative of cysteine used as a medication and dietary supplement.

Glutathione: A tripeptide containing cysteine, known for its antioxidant properties.

Uniqueness: ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine is unique due to its combined structural features of oxopyrrolidine and cysteine. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile tool in scientific research.

Activité Biologique

((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine is a compound that features a pyrrolidine ring and is recognized as an impurity of pidotimod, a synthetic immunomodulator. This compound has garnered attention due to its potential biological activities, particularly in the context of cysteine derivatives and their roles in various therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

- A pyrrolidine ring

- A carbonyl group attached to the L-cysteine backbone

Key Properties:

- Molecular Formula: C₇H₁₃N₃O₃S

- Molar Mass: 203.26 g/mol

- Log P (octanol-water partition coefficient): -0.77 (indicating moderate hydrophilicity) .

Antioxidant Properties

Studies have indicated that compounds related to L-cysteine, including this compound, may exhibit antioxidant properties. For example, derivatives of cysteine have been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

Cytotoxicity and Protective Effects

Research has demonstrated that certain cysteine derivatives can modulate cytotoxic responses in various cell types. For instance, β-carboxyethyl-L-cysteine (β-CEC) was shown to enhance the cytotoxic effects of heavy metals while also providing protection against platinum-based chemotherapeutics like cisplatin . This dual role suggests that this compound could potentially be leveraged for similar protective applications.

Study on Cysteine Derivatives

A comprehensive study focused on the biological activity of several cysteine derivatives, including β-CEC and its sulfoxide forms. The findings revealed that while these compounds did not exhibit acute cytotoxicity, they activated stress-responsive transcription factors that could lead to enhanced cellular protection under stress conditions .

In Vitro Anticancer Activity

Another investigation into 5-oxopyrrolidine derivatives highlighted their potential as anticancer agents. Compounds similar to this compound demonstrated significant inhibitory effects against cancer cell lines such as A549 (lung cancer) . This suggests that the compound may have therapeutic potential in oncology.

Data Table: Summary of Biological Activities

Propriétés

Formule moléculaire |

C8H12N2O4S |

|---|---|

Poids moléculaire |

232.26 g/mol |

Nom IUPAC |

(2R)-2-[[(2S)-3-oxopyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C8H12N2O4S/c11-5-1-2-9-6(5)7(12)10-4(3-15)8(13)14/h4,6,9,15H,1-3H2,(H,10,12)(H,13,14)/t4-,6-/m0/s1 |

Clé InChI |

PVNAIPPDNKDJLU-NJGYIYPDSA-N |

SMILES isomérique |

C1CN[C@@H](C1=O)C(=O)N[C@@H](CS)C(=O)O |

SMILES canonique |

C1CNC(C1=O)C(=O)NC(CS)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.